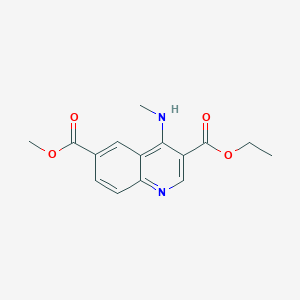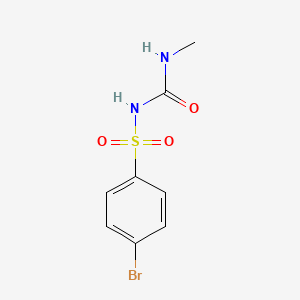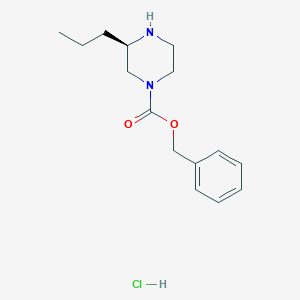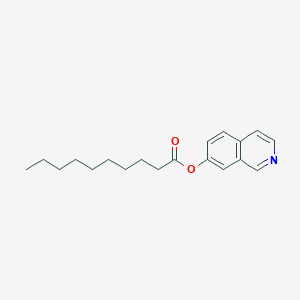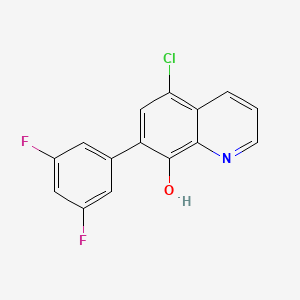
1-(1-Cyclohexyl-4-phenylbutyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexyl-4-phenylbutyl)piperidine is a chemical compound with the molecular formula C21H33N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structural features, which include a cyclohexyl group and a phenylbutyl chain attached to the piperidine ring. It has been studied for its potential pharmacological properties and applications in various scientific fields .
Méthodes De Préparation
The synthesis of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine typically involves the reaction of piperidine with a suitable cyclohexyl-phenylbutyl precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-(1-Cyclohexyl-4-phenylbutyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Substitution reactions may involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studies have investigated its interactions with biological systems, including its binding to specific receptors and its effects on cellular processes.
Medicine: Research has focused on its potential therapeutic properties, such as analgesic and anesthetic effects, and its role in modulating neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexyl-4-phenylbutyl)piperidine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may bind to receptors like the N-methyl-D-aspartate (NMDA) receptor, leading to the modulation of neurotransmitter release and neuronal activity. This interaction can result in various pharmacological effects, including analgesia and anesthesia .
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexyl-4-phenylbutyl)piperidine can be compared to other similar compounds, such as:
Phencyclidine (PCP): Both compounds share structural similarities and have been studied for their effects on the central nervous system. this compound may exhibit different pharmacological properties and potency.
Ketamine: Another compound with anesthetic properties, ketamine also interacts with NMDA receptors but has a different chemical structure and may produce distinct effects.
Other Piperidine Derivatives: Various piperidine derivatives have been synthesized and studied for their pharmacological activities, each with unique structural features and effects
Propriétés
Formule moléculaire |
C21H33N |
|---|---|
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
1-(1-cyclohexyl-4-phenylbutyl)piperidine |
InChI |
InChI=1S/C21H33N/c1-4-11-19(12-5-1)13-10-16-21(20-14-6-2-7-15-20)22-17-8-3-9-18-22/h1,4-5,11-12,20-21H,2-3,6-10,13-18H2 |
Clé InChI |
ZBVFVIKOIYRFKN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(CCCC2=CC=CC=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







